molecular formula C17H13BrN2 B1673063 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine CAS No. 64369-13-7

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine

Cat. No.: B1673063
CAS No.: 64369-13-7
M. Wt: 325.2 g/mol
InChI Key: YSRRRCGJBGQBDM-UHFFFAOYSA-N
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Scientific Research Applications

Hepln-13 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of hepsin and its effects on various biochemical pathways.

    Biology: Employed in cellular and molecular biology research to understand the role of hepsin in cell signaling and cancer progression.

    Medicine: Investigated for its potential therapeutic applications in treating metastatic prostate cancer and other diseases involving hepsin overexpression.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting hepsin

Preparation Methods

Synthetic Routes and Reaction Conditions

The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of Hepln-13 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Hepln-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Hepln-13 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from the reactions of Hepln-13 depend on the specific reaction conditions and reagents used. These products are often derivatives of Hepln-13 with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hepln-13 is unique due to its high potency and oral bioavailability. Its specific inhibition of hepsin makes it a valuable tool in cancer research, particularly in studying metastatic prostate cancer. Compared to other similar compounds, Hepln-13 offers a more targeted approach with fewer off-target effects .

Properties

IUPAC Name

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRRRCGJBGQBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90982922
Record name 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64369-13-7
Record name NSC83712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90982922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 2
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 3
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 4
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 5
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine
Reactant of Route 6
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine

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